3,4-dimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
3,4-dimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step involves the preparation of the piperidine derivative. This can be achieved by reacting piperidine with 2-phenoxyacetyl chloride under basic conditions to form 1-(2-phenoxyacetyl)piperidine.
Sulfonamide Formation: The next step involves the reaction of 1-(2-phenoxyacetyl)piperidine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This results in the formation of the target compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine. Reducing agents such as lithium aluminum hydride can be used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids from methyl groups.
Reduction: Formation of amines from sulfonamides.
Substitution: Introduction of nitro groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, 3,4-dimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide may be studied for its potential interactions with biological macromolecules. Its structure suggests it could interact with proteins and enzymes, making it a candidate for drug discovery.
Medicine
Medically, this compound could be explored for its potential therapeutic effects. The presence of the sulfonamide group is particularly interesting, as sulfonamides are known for their antibacterial properties.
Industry
In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 3,4-dimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or modifying their activity. The piperidine and sulfonamide groups are likely involved in these interactions, possibly through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenoxyacetyl)piperidine: Similar structure but lacks the benzenesulfonamide group.
3,4-dimethylbenzenesulfonamide: Similar structure but lacks the piperidine and phenoxyacetyl groups.
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide: Similar structure but lacks the dimethyl groups on the benzene ring.
Uniqueness
3,4-dimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to the combination of its functional groups. The presence of both the piperidine and sulfonamide groups, along with the phenoxyacetyl moiety, provides a unique set of chemical properties and potential biological activities that are not found in simpler analogs.
Properties
IUPAC Name |
3,4-dimethyl-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-17-8-9-21(14-18(17)2)29(26,27)23-15-19-10-12-24(13-11-19)22(25)16-28-20-6-4-3-5-7-20/h3-9,14,19,23H,10-13,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZSHWJLQPIUCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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